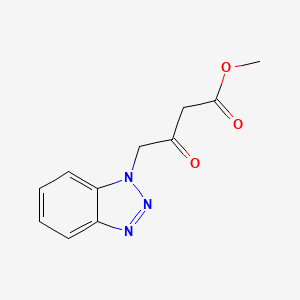

4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester

Description

4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester is a β-keto ester derivative featuring a benzotriazole substituent. Benzotriazole-containing compounds are known for their roles as intermediates in organic synthesis, photo-stabilizers, and enzyme inhibitors due to their electron-withdrawing properties and aromatic stability .

Properties

IUPAC Name |

methyl 4-(benzotriazol-1-yl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-11(16)6-8(15)7-14-10-5-3-2-4-9(10)12-13-14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMCAXNSDJUIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester typically involves the reaction of benzotriazole with appropriate acylating agents under controlled conditions. One common method involves the use of benzotriazole and methyl acetoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of 4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzotriazole moiety with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The ester group can undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 3-Oxobutyric Acid Methyl Ester Derivatives

- 3-Oxobutyric Acid Methyl Ester (3-OBA Methyl Ester): Structure: Lacks the benzotriazole group but shares the β-keto ester backbone. Reactivity: Demonstrated moderate activity (0.6 U/mg) as an amino acceptor in transaminase (CV_TA variant) assays, lower than 2-oxobutyric acid methyl ester (1.7 U/mg) . Application: Used in enzymatic synthesis of chiral amines.

4-Benzotriazol-1-yl-3-oxo-butyric Acid Methyl Ester :

- Structure : Incorporates a benzotriazole moiety at the 4-position, enhancing steric bulk and electronic effects.

- Hypothesized Reactivity : Likely reduced enzymatic compatibility compared to 3-OBA methyl ester due to steric hindrance from benzotriazole.

(b) Aromatic Ester Derivatives

4-(3-Nitrobenzyloxy)-Benzoic Acid Methyl Ester :

- 4-(3-Hydroxy-3-Methylbut-1-ynyl)Benzoic Acid Methyl Ester: Structure: Alkyne and hydroxyl substituents at the 4-position (CAS 33577-98-9) . Molecular Weight: 218.25 g/mol vs. hypothetical higher mass for the benzotriazole analog. Applications: Potential use in photodynamic therapy or click chemistry due to alkyne functionality.

Functional Group Influence on Physical and Chemical Properties

Enzymatic and Catalytic Behavior

- 3-Oxobutyric Acid Methyl Ester : Exhibits moderate activity (0.6 U/mg) in transaminase-mediated reactions, suggesting β-keto esters are viable substrates for amine synthesis .

- Benzotriazole Analogs : The benzotriazole group may sterically hinder enzyme active sites, reducing catalytic efficiency compared to simpler β-keto esters. However, benzotriazole’s electron-withdrawing nature could stabilize transition states in acid-catalyzed reactions.

Biological Activity

4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester (CAS No. 1229626-80-5) is a benzotriazole derivative that has garnered attention for its diverse biological activities. This compound possesses a unique structure that combines a benzotriazole moiety with an ester functional group, which contributes to its reactivity and potential applications in various fields, including pharmacology and biotechnology.

4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester is synthesized through the reaction of benzotriazole with acylating agents, typically in the presence of bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The compound's structure can be described by the following chemical formula:

The biological activity of 4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites on enzymes, thereby modulating their activity. The ester group is susceptible to hydrolysis, leading to the formation of active metabolites that can exert biological effects.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity, comparable to established antibiotics .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4-Benzotriazol-1-yl derivatives | MRSA | 12.5 - 25 |

| 5-halogenomethylsulfonyl-benzotriazoles | E. coli | 25 - 50 |

Antiparasitic Activity

In vitro studies have demonstrated that certain benzotriazole derivatives possess antiparasitic properties against protozoan parasites such as Trypanosoma cruzi. One study found that a specific derivative exhibited dose-dependent growth inhibition against epimastigotes and trypomastigotes, with a significant reduction in parasite viability observed at concentrations as low as 25 μg/mL .

Case Study 1: Antibacterial Efficacy

A study conducted by Ochal et al. reported the antibacterial efficacy of various benzotriazole derivatives against clinical strains of bacteria. Among the tested compounds, those with bulky hydrophobic groups showed enhanced activity against MRSA, indicating that structural modifications can significantly influence biological activity.

Case Study 2: Antiparasitic Activity Against Trypanosoma cruzi

In another investigation, researchers evaluated the antiparasitic activity of N-benzenesulfonylbenzotriazole derivatives against T. cruzi. The findings revealed that these compounds could reduce parasite counts significantly after a 72-hour incubation period, suggesting their potential as therapeutic agents for Chagas disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.